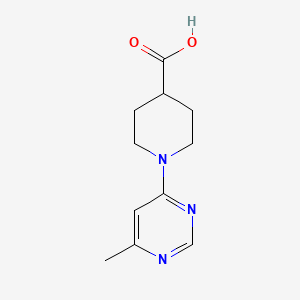
N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, that consists of four carbon atoms and one nitrogen atom . The pyrrole ring is present in many important natural products, such as heme, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of a five-membered ring with alternating single and double bonds, similar to benzene. The difference is that one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is a versatile molecule that can undergo a variety of chemical reactions. For example, it can participate in electrophilic substitution reactions, much like benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, pyrrole is a colorless volatile liquid that is slightly soluble in water . It’s also polar and can form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
Research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide often involves the development of novel synthetic routes and characterization techniques. For instance, Murthy et al. (2017) detailed the synthesis and reactivity study of a heterocyclic molecule, underscoring the synthesis methodologies, characterization by various spectroscopic techniques, and the analysis of molecular stability through hyper-conjugative interactions and charge delocalization. This work demonstrates the intricate processes involved in synthesizing and characterizing compounds related to this compound, providing insights into their structural and electronic properties (Murthy et al., 2017).
Biological Activities and Potential Therapeutic Applications
The research into this compound also extends into evaluating its biological activities and potential therapeutic applications. For example, Hammam et al. (2005) investigated novel fluoro substituted benzo[b]pyran compounds for their anti-lung cancer activity. Although not directly mentioning this compound, this study highlights the interest in fluoro-substituted compounds for potential anticancer properties, suggesting a broader context for researching similar compounds (Hammam et al., 2005).
Photocatalytic Applications
Another intriguing area of research is the exploration of photocatalytic applications of fluoro-substituted benzamides. Torimoto et al. (1996) examined the photocatalytic degradation of propyzamide, showcasing the role of TiO2 and various supports in enhancing the degradation rate. While not directly related to this compound, this study underscores the potential of fluoro-substituted benzamides in environmental applications, particularly in photocatalytic processes for degrading pollutants (Torimoto et al., 1996).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of pyrrole and its derivatives could involve the synthesis of novel, potent, selective, and less toxic anticancer agents . There’s also potential for the development of new antibacterial agents that have a different mechanism of action from traditional antibiotics .
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAJVLBDBMJSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

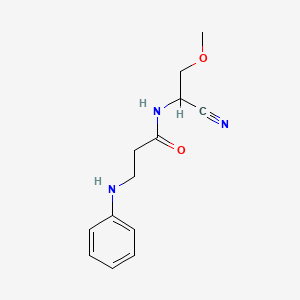
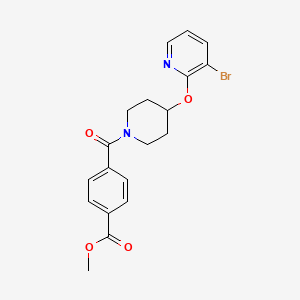
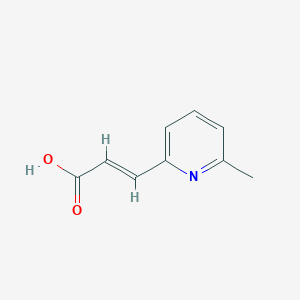
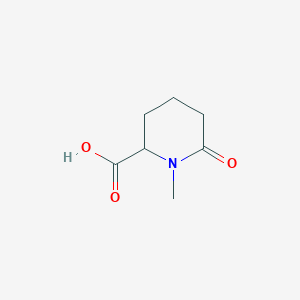
![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
